4-Nitrobenzenesulfonic acid

Acidity Sulfonic Acids NMR Spectroscopy

Researchers often encounter sluggish kinetics or failed reactions when using weaker arylsulfonic acid catalysts. 4-Nitrobenzenesulfonic acid (pKa = -7.23) solves this through its para-nitro group, which significantly enhances acidity relative to benzenesulfonic acid or tosylic acid. - Delivers ~0.58 pKa unit acidity boost over the unsubstituted parent, enabling faster reaction kinetics. - Yb(4-NBSA)₃ salts outperform tosylate analogs in calix[4]resorcinarene synthesis. - Unique nitro-to-amine reduction pathway supports diamine manufacture unobtainable from non-nitrated analogs. Supplied with certified purity >98.0% by HPLC and titration, ensuring batch-to-batch reproducibility for publication-quality results.

Molecular Formula C6H5NO5S
Molecular Weight 203.17 g/mol
CAS No. 138-42-1
Cat. No. B130355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrobenzenesulfonic acid
CAS138-42-1
Synonymsp-Nitrobenzenesulfonic Acid Hydrate;  4-Nitrophenylsulfonic Acid Hydrate;  NSC 5376;  p-Nitrobenzenesulfonic Acid Hydrate;  p-Nitrophenylsulfonic Acid Hydrate; 
Molecular FormulaC6H5NO5S
Molecular Weight203.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)O
InChIInChI=1S/C6H5NO5S/c8-7(9)5-1-3-6(4-2-5)13(10,11)12/h1-4H,(H,10,11,12)
InChIKeySPXOTSHWBDUUMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrobenzenesulfonic Acid (CAS 138-42-1): Baseline Characterization for Scientific Procurement


4-Nitrobenzenesulfonic acid is an aromatic sulfonic acid featuring a strongly electron-withdrawing nitro group at the para position, rendering it a potent Brønsted acid with an experimentally determined pKa of -7.23 [1]. The compound is commercially available as a crystalline solid with high purity (>98.0% by HPLC and titration) and is widely employed as both a catalyst and a synthetic intermediate .

Why In-Class Substitution of 4-Nitrobenzenesulfonic Acid Compromises Performance


Generic substitution with other arylsulfonic acids (e.g., benzenesulfonic acid, p-toluenesulfonic acid) is not scientifically equivalent. The para-nitro substituent profoundly alters the electronic landscape of the molecule, increasing the acidity of the sulfonic acid group by over half a pKa unit compared to the unsubstituted parent [1] and by ~0.35 pKa units compared to p-chlorobenzenesulfonic acid [2]. This enhanced acidity directly translates into differential catalytic efficiency, as demonstrated by the superior activity of lanthanide 4-nitrobenzenesulfonate salts relative to tosylate analogs in calix[4]resorcinarene synthesis [3]. The nitro group also enables specific synthetic transformations not accessible to non-nitrated analogs, such as reduction to amino derivatives for diamine manufacture [4].

Quantitative Differentiation of 4-Nitrobenzenesulfonic Acid Against Primary Comparators


Enhanced Brønsted Acidity: pKa Comparison Against Benzenesulfonic and p-Chlorobenzenesulfonic Acids

The pKa of 4-nitrobenzenesulfonic acid has been experimentally determined via 33S NMR correlation to be -7.23 ± 0.04 [1]. This value represents a significant increase in acidity relative to benzenesulfonic acid (pKa = -6.65 ± 0.05 [2]) and p-chlorobenzenesulfonic acid (pKa = -6.88 ± 0.04 [1]). The stronger electron-withdrawing effect of the para-nitro group compared to chloro or unsubstituted hydrogen results in a more dissociated sulfonic acid, which is critical for applications requiring strong Brønsted acid catalysis.

Acidity Sulfonic Acids NMR Spectroscopy

Superior Catalytic Activity of Lanthanide 4-Nitrobenzenesulfonate vs. Tosylate in Calix[4]resorcinarene Synthesis

In a direct comparative study of lanthanide(III) arylsulfonate catalysts for calix[4]resorcinarene formation, ytterbium(III) 4-nitrobenzenesulfonate [Yb(4-NBSA)3] was identified as one of the two most active catalysts among all tested lanthanide(III) tosylates and nitrobenzenesulfonates [1]. The reaction of resorcinol with octanal catalyzed by less than 0.1 mol% of Yb(TOS)3 (the tosylate analog) gave high yields of the all-cis isomer, but Yb(4-NBSA)3 and Yb(2,4-NBSA)3 exhibited even greater catalytic activity, with the authors concluding that these nitrobenzenesulfonate salts are 'the most active catalysts' in the series [1].

Catalysis Lanthanide Complexes Calixarene Synthesis

Critical Intermediate in Diamine Compound Manufacture (Patent-Defined Application)

A Japanese patent (JP2014181185A) assigned to Toray Finechemicals Co., Ltd. explicitly employs 4-nitrobenzenesulfonic acid chloride as a key building block for the efficient manufacture of 4-aminobenzenesulfonic acid 4-aminophenyl ester [1]. The method involves reacting 4-nitrobenzenesulfonic acid chloride with 4-nitrophenol in a non-protic polar solvent under basic conditions, followed by crystallization and reduction of the resulting 4-nitrobenzenesulfonic acid 4-nitrophenyl ester. This specific utility as a reducible nitro-aryl sulfonate ester precursor distinguishes it from non-nitrated arylsulfonic acids, which cannot undergo the same reductive amination sequence.

Diamine Synthesis Pharmaceutical Intermediates Patent

High Purity Specifications and Analytical Characterization for Reproducible Research

Commercial 4-nitrobenzenesulfonic acid is supplied with stringent purity specifications essential for reproducible synthetic outcomes. TCI America's product (N0140) guarantees >98.0% purity by both HPLC area% and neutralization titration (calculated on anhydrous substance) . The compound is characterized by a melting point of 111.0–115.0 °C and water content of 14.0–19.0% . In contrast, generic or lower-grade arylsulfonic acids may be supplied as technical-grade mixtures with unspecified impurities that can interfere with sensitive catalytic cycles or lead to inconsistent yields in multi-step syntheses.

Purity Analytical Chemistry Quality Control

Optimal Use Cases for 4-Nitrobenzenesulfonic Acid Driven by Quantitative Evidence


Brønsted Acid-Catalyzed Transformations Requiring Enhanced Acidity

When a reaction demands a stronger Brønsted acid than benzenesulfonic acid or p-toluenesulfonic acid, 4-nitrobenzenesulfonic acid (pKa = -7.23) offers a ~0.58 pKa unit acidity increase over the unsubstituted parent [1]. This difference can translate into faster reaction kinetics or the ability to catalyze transformations that are sluggish with weaker acids, such as nucleophilic substitutions of propargyl alcohols under metal-free conditions [2].

Synthesis of Calix[4]resorcinarenes and Related Macrocycles

For researchers preparing calix[4]resorcinarenes, the lanthanide salt of 4-nitrobenzenesulfonic acid (specifically Yb(4-NBSA)3) has been directly demonstrated to be more catalytically active than the corresponding tosylate salt [3]. Procuring the 4-nitrobenzenesulfonic acid precursor enables the in situ generation of these high-performance lanthanide catalysts.

Pharmaceutical Intermediate for Reducible Sulfonate Esters

In synthetic sequences requiring a sulfonate ester that can be subsequently reduced to an amino group, 4-nitrobenzenesulfonic acid is uniquely suited among common arylsulfonic acids. This is exemplified by the patented manufacture of 4-aminobenzenesulfonic acid 4-aminophenyl ester via 4-nitrobenzenesulfonic acid chloride [4]. Non-nitrated analogs cannot participate in this reductive pathway.

High-Reproducibility Academic and Industrial Research

For laboratories requiring consistent, publication-quality results, the availability of 4-nitrobenzenesulfonic acid with certified purity >98.0% by both HPLC and titration reduces the risk of irreproducible outcomes attributable to variable impurity profiles. This is particularly critical in multi-step syntheses where minor contaminants can deactivate catalysts or generate byproducts.

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